molecular formula C7H7NO2 B141154 Methyl isonicotinate CAS No. 2459-09-8

Methyl isonicotinate

Cat. No. B141154
Key on ui cas rn: 2459-09-8
M. Wt: 137.14 g/mol
InChI Key: OLXYLDUSSBULGU-UHFFFAOYSA-N
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Patent
US09273004B2

Procedure details

Positively charged bi-functional precursor molecules for self-assembly. Potassium cyanide (50 mg) was added to a solution of methyl isonicotinate (1.17 g, 0.01 mole) and 50% hydroxylamine in water (1.3 g, 0.02 mole) in 10 mL tetrahydrofuran and 5 mL methanol. After stirring the mixture at room temperature for 18 hours, the precipitate was filtered and washed with diethyl ether and dried to give analytically pure N-hydroxy isonicotinamide. The latter was added to 5% methyl iodide in methanol and stirred at room temperature for two days. Methanol was evaporated under reduced pressure and the solid residue was crystallized from ethanol resulting in pure 4-hydroxamido-N-methylpyridinium iodide.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4]([O:12]C)(=O)[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1.[NH2:14][OH:15].O>O1CCCC1.CO>[OH:15][NH:14][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
1.3 g
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ONC(C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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